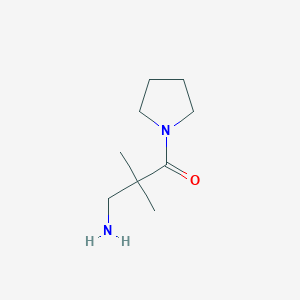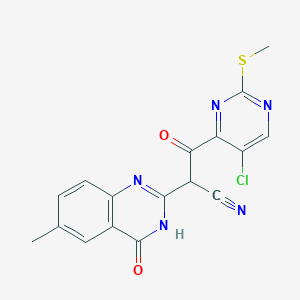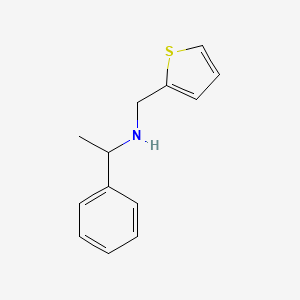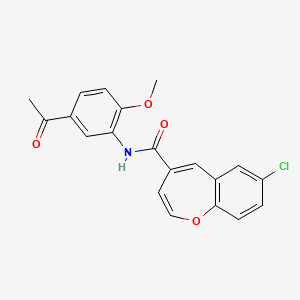
1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C21H23ClN4O3 and its molecular weight is 414.89. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antifungal Applications
- Solubility and Partitioning in Biologically Relevant Solvents : A study by Volkova, Levshin, and Perlovich (2020) in the Journal of Molecular Liquids focuses on a similar compound, highlighting its potential as an antifungal agent. It discusses the solubility thermodynamics and partitioning processes of the compound in various solvents, crucial for its biological applications (Volkova, Levshin, & Perlovich, 2020).
Synthesis and Biological Screening
- Synthesis and Screening for Biological Activity : J.V. Guna et al. (2009) in Organic Chemistry: An Indian Journal synthesized and assessed similar compounds for their biological activity against bacteria and fungi, demonstrating the significance of such compounds in antimicrobial research (J.V. Guna et al., 2009).
Antimicrobial Agents
- Synthesis and Evaluation of Antimicrobial Activities : A study by Lin-Ling Gan et al. (2010) in the Bulletin of The Korean Chemical Society synthesized azole-containing piperazine derivatives, including compounds similar to the one , and evaluated their antibacterial, antifungal, and cytotoxic activities, showing their potential as broad-spectrum antimicrobial agents (Lin-Ling Gan et al., 2010).
Cytotoxic Agents
- Design, Synthesis, and Biological Evaluation as Cytotoxic Agents : Ghasemi, Sharifi, and Mojarrad (2020) in the Advanced Pharmaceutical Bulletin designed and synthesized a series of piperazin-2-one derivatives, including the compound , and evaluated their cytotoxic activities on cancer and normal cell lines. This study sheds light on the potential use of these compounds in cancer research (Ghasemi, Sharifi, & Mojarrad, 2020).
Anti-Arrhythmic Properties
- Synthesis and Structure-Activity Relationship : Research by E. Pękala et al. (2005) in the European Journal of Medicinal Chemistry discusses the synthesis of similar compounds and their effects on the electrocardiogram, indicating their potential use in the treatment of arrhythmias (E. Pękala et al., 2005).
DNA Gyrase Inhibition
- Synthesis and Antibacterial Activity of DNA Gyrase Inhibitors : A study by A. Tanitame et al. (2004) in Bioorganic & Medicinal Chemistry synthesizes and evaluates compounds including the one for their antibacterial activity, focusing on their inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication (A. Tanitame et al., 2004).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O3/c22-16-4-3-5-17(14-16)26-13-12-25(21(26)29)15-20(28)24-10-8-23(9-11-24)18-6-1-2-7-19(18)27/h1-7,14,27H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHISHCPYHWZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3CCN(C3=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-3-methyl-1-(oxan-4-yl)urea](/img/structure/B2884767.png)
![4-fluoro-N-[3-(2-pyrazinyloxy)phenyl]benzenesulfonamide](/img/structure/B2884768.png)

![3-(1-azepanylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B2884772.png)



![3,5-dimethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2884779.png)
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)

![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)
![5-methyl-1-{3-[5-methyl-2-(propan-2-yl)phenoxy]propyl}-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2884786.png)

![Ethyl N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,3-dihydro-1H-inden-2-yl]carbamate](/img/structure/B2884790.png)
